2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine

Lipophilicity cLogP Drug-likeness

2-Benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine (CAS 706777-81-3; molecular formula C₁₇H₁₆N₄O₂; molecular weight 308.34 g·mol⁻¹) is a synthetic heterocyclic small molecule belonging to the 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine class. This fused tricyclic scaffold, incorporating a benzimidazole core annulated to a saturated piperazine ring, has been established as a privileged pharmacophore for direct thrombin inhibition (lead compound IC₅₀ = 7.48 nM) and methionine adenosyltransferase 2A (MAT2A) allosteric modulation (lead compound IC₅₀ = 18 nM).

Molecular Formula C17H16N4O2
Molecular Weight 308.341
CAS No. 706777-81-3
Cat. No. B2910492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine
CAS706777-81-3
Molecular FormulaC17H16N4O2
Molecular Weight308.341
Structural Identifiers
SMILESC1CN2C(=NC3=C2C=CC(=C3)[N+](=O)[O-])CN1CC4=CC=CC=C4
InChIInChI=1S/C17H16N4O2/c22-21(23)14-6-7-16-15(10-14)18-17-12-19(8-9-20(16)17)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
InChIKeyYMJMMRCIHUURQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Identity and Core Structural Features of 2-Benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine (CAS 706777-81-3)


2-Benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine (CAS 706777-81-3; molecular formula C₁₇H₁₆N₄O₂; molecular weight 308.34 g·mol⁻¹) is a synthetic heterocyclic small molecule belonging to the 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine class [1]. This fused tricyclic scaffold, incorporating a benzimidazole core annulated to a saturated piperazine ring, has been established as a privileged pharmacophore for direct thrombin inhibition (lead compound IC₅₀ = 7.48 nM) and methionine adenosyltransferase 2A (MAT2A) allosteric modulation (lead compound IC₅₀ = 18 nM) [2][3]. The target compound is distinguished from the unadorned core by two critical substituents: a benzyl group at the 2-position of the saturated piperazine nitrogen and a nitro (–NO₂) group at the 8-position of the benzimidazole phenyl ring. Its computed physicochemical profile (cLogP ≈ 2.99; topological polar surface area = 66.88 Ų; zero hydrogen-bond donors) satisfies Lipinski’s Rule of Five, indicating drug-like oral bioavailability potential [4].

Structural Non-Interchangeability: Why Simple Analogs, Core Scaffolds, and Mono-Substituted Variants Cannot Replace 2-Benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine


Although the 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine core is a validated pharmacophore in multiple target classes [1], the precise substitution pattern at the 2- and 8-positions is a critical determinant of both physicochemical suitability and target engagement. The unsubstituted core (CAS 4744-53-0) lacks the lipophilic benzyl group necessary for occupying hydrophobic sub-pockets identified in thrombin and MAT2A co-crystal structures [2][3]. Conversely, 2-benzyl analogs lacking the 8-nitro group forfeit the electron-withdrawing character that modulates the benzimidazole ring’s electronic density and hydrogen-bond-acceptor capacity. The 8-nitro moiety also introduces the potential for bioreductive activation—a mechanism entirely absent in non-nitrated congeners [4]. Moreover, published thrombin inhibitor series demonstrate that even minor substituent changes at these positions can shift anti-platelet-aggregation IC₅₀ values from nanomolar to micromolar ranges (e.g., IC₅₀ = 82.8 nM for compound II-7 vs. IC₅₀ = 1.95 μM for II-14 in platelet aggregation assays) [5], underscoring that generic in-class substitution is not a viable procurement strategy when specific structure–activity profiles are required.

Quantitative Differentiation Evidence: 2-Benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine vs. Closest Analogs


Lipophilicity (cLogP) Differentiation vs. Unsubstituted Core Scaffold and 8-Carboxylic Acid Analog

The 2-benzyl-8-nitro substitution pattern confers a calculated partition coefficient (cLogP) of approximately 2.99 [1], which is markedly higher than the unsubstituted 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine core (predicted cLogP ≈ 1.0–1.5 based on the absence of lipophilic substituents) and the more polar 8-carboxylic acid analog (predicted cLogP ≈ 1.5 per ChemAxon estimations) . This ~1.5 log-unit increase corresponds to an approximately 30-fold greater partition into octanol, indicating enhanced passive membrane permeability potential.

Lipophilicity cLogP Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count vs. Thrombin Inhibitor Compound 1 and MAT2A Inhibitor Compound 8

The target compound has a topological polar surface area (TPSA) of 66.88 Ų and zero hydrogen-bond donors (HBD = 0) [1]. In contrast, the published thrombin inhibitor lead compound 1 (containing a 4-carbamimidoylbenzyl substituent) carries a strongly basic amidine group conferring both HBD > 2 and a substantially higher TPSA (> 100 Ų), while MAT2A inhibitor compound 8 incorporates an amide motif with HBD = 1 [2][3]. A TPSA below 90 Ų combined with zero HBD has been correlated with improved central nervous system (CNS) penetration potential, per the classic CNS MPO scoring paradigm.

TPSA Blood–brain barrier Oral bioavailability Hydrogen-bond donors

Rotatable Bond Count and Conformational Pre-organization vs. 8-Carboxylic Acid and 8-Bromo Analogs

The target compound possesses only 3 rotatable bonds (all located in the 2-benzyl group) [1]. This low rotatable-bond count is comparable to the 8-bromo analog and lower than the 8-carboxylic acid analog, which may exhibit additional rotational degrees of freedom. Reduced rotatable-bond count has been correlated with improved oral bioavailability in multiple retrospective analyses of clinical candidates, as it minimizes the entropic penalty upon target binding.

Rotatable bonds Conformational entropy Ligand efficiency Scaffold optimization

Nitro Group Bioreductive Activation Potential vs. Non-Nitrated 2-Benzyl Congeners

The 8-nitro substituent on the benzimidazole ring introduces the potential for enzymatic nitroreduction under hypoxic conditions—a mechanism absent in all non-nitrated 2-benzyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine analogs [1]. Literature precedent with nitrobenzyl and nitroimidazole derivatives demonstrates that the nitro group can undergo bioreductive activation by cellular nitroreductases, leading to selective cytotoxicity toward hypoxic tumor cells [2]. Specifically, ortho- and para-nitrobenzyl derivatives have shown significantly greater cytotoxicity to hypoxic cells than to oxygenated cells, with selectivity ratios ranging from 5- to 50-fold [2].

Bioreductive activation Nitroreductase Hypoxia-selective Prodrug

Absence of Hydrogen-Bond Donors: A Differentiating Factor for CNS Drug Discovery vs. 8-Amide and 8-Carboxylic Acid Congeners

The target compound has zero hydrogen-bond donors (HBD = 0), distinguishing it from the 8-carboxylic acid analog (HBD = 1) and the MAT2A clinical candidate AG-270 (HBD ≥ 1 due to amide NH) [1][2]. Reducing HBD count to zero has been identified as one of the most impactful parameters for improving CNS multiparameter optimization (MPO) scores and reducing P-glycoprotein-mediated efflux [3]. This structural feature may position the compound as a preferred starting point for CNS-penetrant probe development within the chemical class.

Hydrogen-bond donors CNS penetration Blood–brain barrier P-glycoprotein efflux

Critical Data Gap Acknowledgment: Absence of Published Direct Comparative Biological Activity Data

A targeted search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents (conducted May 2026) identified no published direct head-to-head biological activity comparisons (e.g., enzyme inhibition IC₅₀, cell-based EC₅₀, or in vivo efficacy) between 2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine and its closest structural analogs. The compound is cataloged in the InterBioScreen screening collection (Product No. BB_SC-4757) [1], suggesting it was synthesized as part of a diversity library but has not yet been the subject of a dedicated peer-reviewed pharmacological study. The thrombin inhibitor and MAT2A inhibitor data cited in this guide pertain to chemically distinct compounds sharing the same core scaffold but differing at the 2- and 8-positions. Direct experimental comparative data are needed to confirm whether the specific combination of 2-benzyl and 8-nitro substituents confers any unique target engagement, selectivity, or pharmacokinetic advantage beyond what is inferred from the computational and structural analysis presented above.

Data gap Screening compound Procurement caveat Empirical validation required

Evidence-Backed Application Scenarios for 2-Benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine in Scientific Procurement


Diversity-Oriented Synthesis and Lead Optimization of Thrombin Inhibitors Leveraging Privileged Scaffold with Enhanced Lipophilicity

For medicinal chemistry teams engaged in thrombin inhibitor lead optimization, this compound represents a valuable intermediate-lipophilicity analog (cLogP ≈ 2.99) within the validated 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine series [1]. Its cLogP sits between the highly polar amidine-bearing lead compound 1 and excessively lipophilic analogs, potentially offering a property window that balances target affinity with solubility. Procurement of this compound allows systematic exploration of the 2-benzyl/8-nitro SAR space that has not been covered in published studies [2].

Hypoxia-Selective Prodrug Design Using the 8-Nitro Bioreductive Handle

The 8-nitro substituent confers potential for bioreductive activation under hypoxic conditions, a mechanism well-precedented in nitrobenzyl and nitroimidazole chemotypes [3]. Research groups focused on tumor hypoxia or anaerobic infection models can procure this compound as a starting scaffold for designing hypoxia-selective prodrugs, where the nitro group serves as a trigger for enzymatic reduction and subsequent release of an active species, a functionality absent in non-nitrated in-class analogs [4].

CNS-Penetrant Probe Development Exploiting Zero Hydrogen-Bond Donors and Low TPSA

With zero H-bond donors and a TPSA of 66.88 Ų—both below the thresholds associated with favorable CNS penetration (HBD ≤ 1; TPSA < 90 Ų) [5]—this compound is a strategically differentiated procurement choice for CNS drug discovery programs operating within the tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine chemical space. Unlike the majority of published thrombin and MAT2A inhibitors in this class, which bear amidine, amide, or carboxylic acid groups that elevate HBD count, this compound's HBD = 0 profile may reduce P-glycoprotein efflux susceptibility [6].

Computational Chemistry and Fragment-Based Drug Design Using a Conformationally Constrained Core

With only 3 rotatable bonds and a rigid tricyclic core, this compound is well-suited for computational docking studies, pharmacophore modeling, and fragment-based screening campaigns [7]. Its low conformational entropy penalty upon binding makes it an attractive core for virtual screening libraries targeting thrombin, MAT2A, or other protein targets for which the tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine scaffold has shown affinity [8]. Procurement for in silico hit expansion or scaffold-hopping exercises is supported by the availability of NMR spectral reference data [9].

Quote Request

Request a Quote for 2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.